REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[F:18])C1C=CC=CC=1.N1C=CC=CC=1.[CH2:26]([C:28]1[CH:33]=[CH:32][C:31]([S:34](Cl)(=[O:36])=[O:35])=[CH:30][CH:29]=1)[CH3:27]>ClCCl.CN(C1C=CC=CN=1)C>[F:18][C:12]1[CH:13]=[C:14]([F:17])[CH:15]=[CH:16][C:11]=1[NH:10][S:34]([C:31]1[CH:32]=[CH:33][C:28]([CH2:26][CH3:27])=[CH:29][CH:30]=1)(=[O:36])=[O:35]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=C(C=C(C=C1)F)F)=O
|
Name
|
|
Quantity
|
1.326 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.076 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
3.357 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated under vacuum to dryness
|
Type
|
EXTRACTION
|
Details
|
water for extraction
|
Type
|
CUSTOM
|
Details
|
The organic layer is isolated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting material is purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10-20% ethyl acetate in hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)NS(=O)(=O)C1=CC=C(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.344 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |